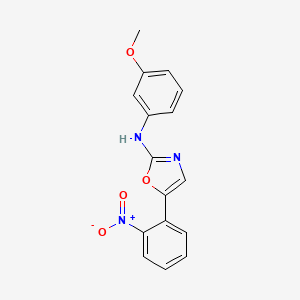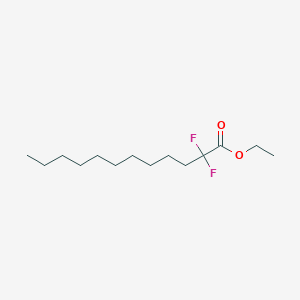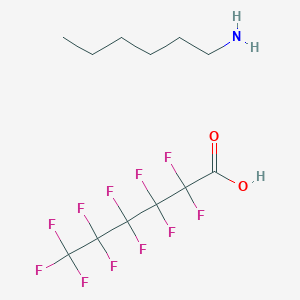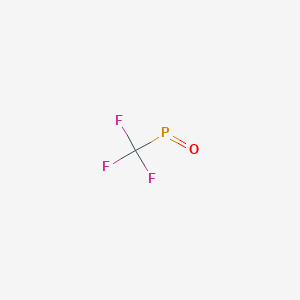
(Trifluoromethyl)phosphanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trifluoromethyl)phosphanone is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethyl)phosphanone typically involves the introduction of the trifluoromethyl group to a phosphorus-containing precursor. One common method is the reaction of phosphorus trichloride with trifluoromethyl lithium under controlled conditions. This reaction proceeds as follows:
PCl3+3CF3Li→P(CF3)3+3LiCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of cesium fluoride as a fluorine source in combination with organic precursors can facilitate the rapid generation of trifluoromethyl-containing compounds .
Chemical Reactions Analysis
Types of Reactions
(Trifluoromethyl)phosphanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted phosphine oxides, phosphines, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
(Trifluoromethyl)phosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its ability to enhance the metabolic stability and lipophilicity of compounds
Mechanism of Action
The mechanism of action of (Trifluoromethyl)phosphanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group imparts unique electronic properties that can modulate the activity of these targets. For example, the compound can inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphosphine: Similar in structure but lacks the carbonyl group.
Trifluoromethylphosphine oxide: Contains an additional oxygen atom bonded to phosphorus.
Trifluoromethylphosphonate: Features a different bonding arrangement with oxygen atoms.
Uniqueness
(Trifluoromethyl)phosphanone is unique due to its specific combination of the trifluoromethyl group and the carbonyl group attached to phosphorus. This combination imparts distinct chemical reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
827027-08-7 |
|---|---|
Molecular Formula |
CF3OP |
Molecular Weight |
115.979 g/mol |
IUPAC Name |
trifluoro(phosphoroso)methane |
InChI |
InChI=1S/CF3OP/c2-1(3,4)6-5 |
InChI Key |
QKENRGOGPFKTBK-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)P=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


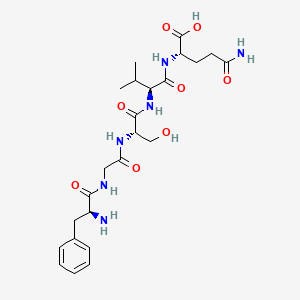
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
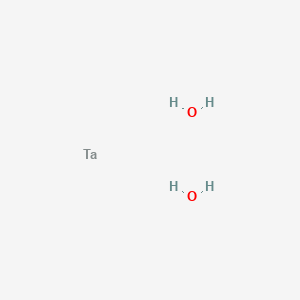

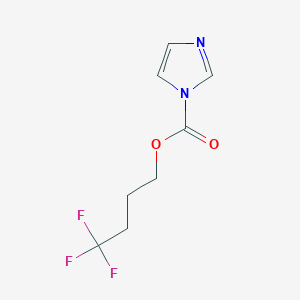
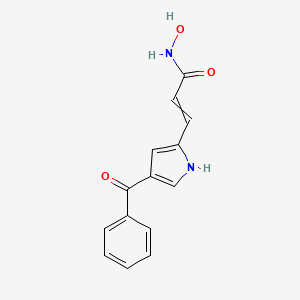
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
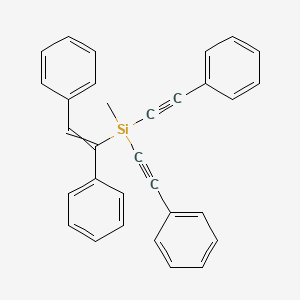
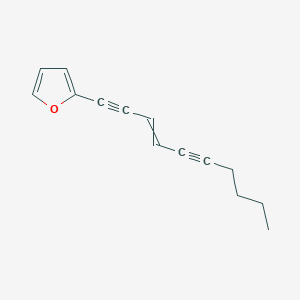
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
